molecular formula C14H10CdO6 B100259 Cadmium salicylate CAS No. 19010-79-8

Cadmium salicylate

Cat. No.: B100259
CAS No.: 19010-79-8
M. Wt: 386.64 g/mol
InChI Key: OPFRMDSDETYVHC-UHFFFAOYSA-L
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Description

Cadmium salicylate is a chemical compound formed by the reaction of cadmium with salicylic acid. It is known for its unique properties and potential applications in various fields, including chemistry, biology, and medicine. Cadmium, a heavy metal, is highly toxic, while salicylic acid is a well-known plant hormone and a precursor to many pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cadmium salicylate can be synthesized through a straightforward reaction between cadmium salts (such as cadmium chloride or cadmium nitrate) and salicylic acid in an aqueous solution. The reaction typically involves dissolving cadmium salts in water and then adding salicylic acid to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound as a precipitate.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product. The precipitated this compound is then filtered, washed, and dried for further use.

Chemical Reactions Analysis

Types of Reactions: Cadmium salicylate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form cadmium oxide and other by-products.

    Reduction: Under certain conditions, this compound can be reduced to elemental cadmium and salicylic acid.

    Substitution: this compound can participate in substitution reactions where the cadmium ion is replaced by other metal ions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like hydrogen gas or sodium borohydride.

    Substitution: Metal salts such as zinc chloride or copper sulfate.

Major Products Formed:

    Oxidation: Cadmium oxide and various organic by-products.

    Reduction: Elemental cadmium and salicylic acid.

    Substitution: New metal salicylates and cadmium salts.

Scientific Research Applications

Cadmium salicylate has several scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its effects on plant growth and development, particularly in relation to cadmium toxicity and salicylic acid signaling.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of cadmium salicylate involves the interaction of cadmium ions with biological molecules and the signaling properties of salicylic acid. Cadmium ions can bind to proteins and enzymes, disrupting their function and leading to toxic effects. Salicylic acid, on the other hand, acts as a signaling molecule, modulating various physiological processes and enhancing the plant’s defense mechanisms against stress.

Comparison with Similar Compounds

    Zinc salicylate: Similar to cadmium salicylate but with zinc as the metal ion. It is less toxic and has different biological effects.

    Copper salicylate: Contains copper instead of cadmium and exhibits distinct chemical and biological properties.

    Sodium salicylate: A salt of salicylic acid with sodium, commonly used in medicine for its anti-inflammatory properties.

Uniqueness of this compound: this compound is unique due to the combination of cadmium’s toxic properties and salicylic acid’s signaling capabilities. This dual nature makes it a valuable compound for studying the interactions between heavy metals and biological systems, as well as exploring potential therapeutic applications.

Properties

IUPAC Name

cadmium(2+);2-carboxyphenolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H6O3.Cd/c2*8-6-4-2-1-3-5(6)7(9)10;/h2*1-4,8H,(H,9,10);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPFRMDSDETYVHC-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].[Cd+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10CdO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30172481
Record name Cadmium salicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30172481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19010-79-8
Record name (T-4)-Bis[2-(hydroxy-κO)benzoato-κO]cadmium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19010-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cadmium salicylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019010798
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cadmium salicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30172481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cadmium disalicylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.848
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name CADMIUM SALICYLATE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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